

Quantitative Selectivity Profile of Acalisib

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Compound Focus: Acalisib

CAS No.: 870281-34-8

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The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Acalisib** against its primary target (PI3K δ) and related kinases. A lower IC₅₀ indicates greater potency.

Target	IC ₅₀ (nM)	Selectivity Fold-Change (vs. PI3K δ)
PI3K δ (p110 δ)	12.7 [1] [2] [3]	1x (Reference)
PI3K γ (p110 γ)	1,389 [1] [2]	~109-fold less
PI3K β (p110 β)	3,377 [1] [2]	~266-fold less
PI3K α (p110 α)	5,441 [1] [2]	~428-fold less
hVps34	12,682 [1] [2]	~1,000-fold less
DNA-PK	18,749 [1] [2]	~1,476-fold less

Acalisib demonstrates **high selectivity** for PI3K δ over other Class I PI3K isoforms (PI3K α , β , γ) and shows even greater selectivity against the Class III PI3K hVps34 and the kinase DNA-PK [1] [2]. This profile makes it a valuable tool for specifically probing PI3K δ signaling in both normal and malignant leukocytes [4].

Key Experimental Protocols

The selectivity data is generated through standardized, widely accepted experimental methods. Here are the protocols for the key assays cited in the literature.

Biochemical In Vitro Lipid Kinase Assay [1] [2]

This assay directly measures a compound's ability to inhibit the kinase activity of purified enzymes.

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of **Acalisib** against various lipid kinases.
- **Procedure:**
 - **Enzyme Preparation:** Use purified, recombinant human PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ /p101), hVps34, or DNA-PK proteins.
 - **Reaction Setup:** Incubate the enzymes with a lipid substrate (e.g., Phosphatidylinositol) and ATP at a concentration near the K_m value for each specific kinase.
 - **Inhibitor Treatment:** Test **Acalisib** across a concentration gradient (e.g., from 5 nM to 10,000 nM).
 - **Detection:** Use a detection method like the ADP-Glo assay to quantify the amount of ADP produced, which is proportional to kinase activity.
 - **Data Analysis:** Calculate the percentage of inhibition at each concentration of **Acalisib** and determine the IC_{50} value.

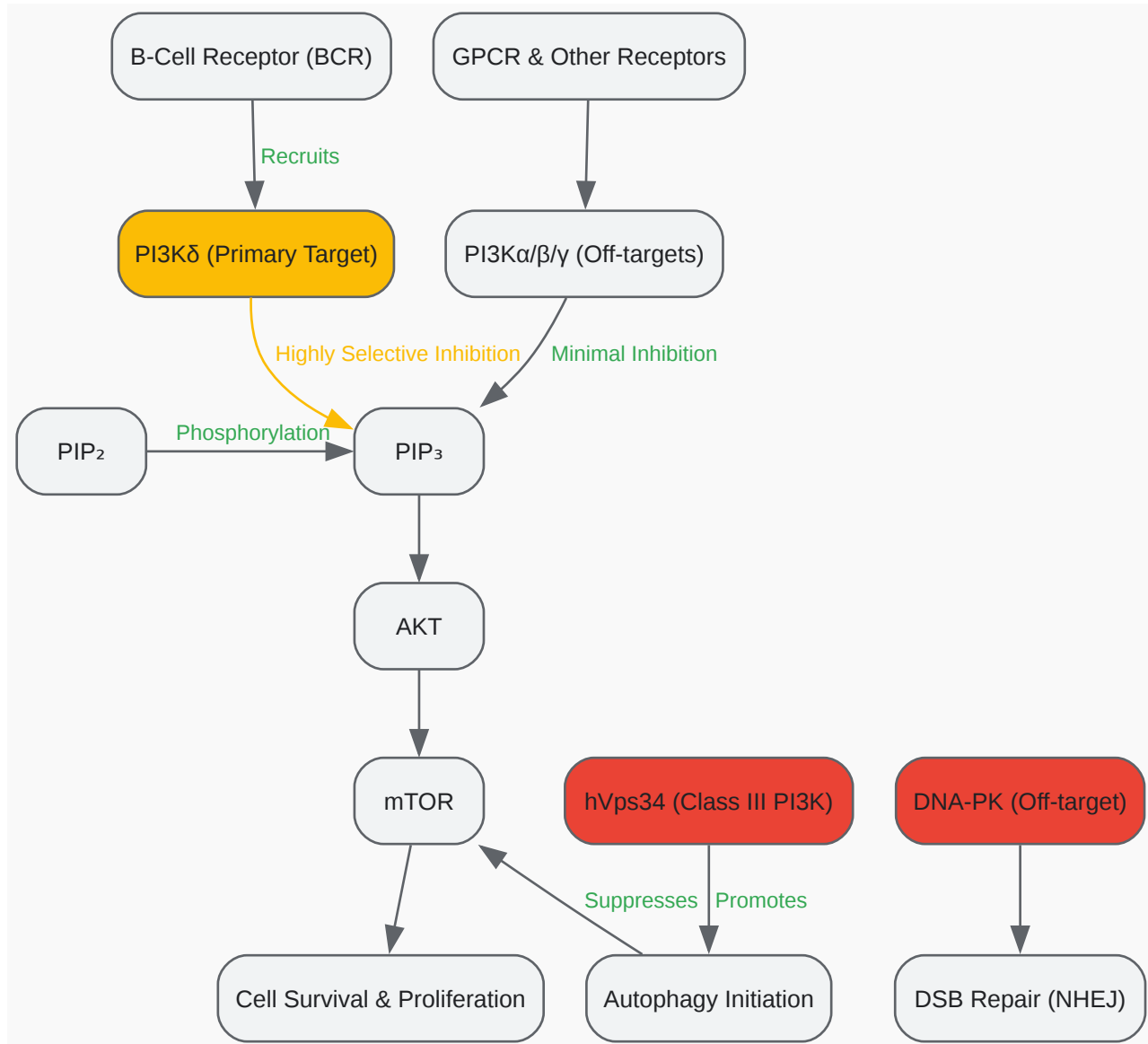
Cellular Target Engagement Assay [1] [2]

This assay confirms that **Acalisib** can inhibit PI3K δ signaling within a live cellular context.

- **Objective:** To assess the functional inhibition of PI3K δ -dependent Akt phosphorylation in cells.
- **Procedure:**
 - **Cell Culture:** Use appropriate cell lines, such as murine embryonic fibroblasts for assessing PI3K α and PI3K β signaling, or B-cell-derived lines for PI3K δ .
 - **Serum Starvation:** Transfer cells to serum-free medium for several hours to reduce basal signaling activity.
 - **Inhibitor Pre-treatment:** Incubate cells with a range of **Acalisib** concentrations.
 - **Pathway Stimulation:** Activate specific PI3K pathways using stimuli like PDGF (for PI3K α) or Lysophosphatidic Acid (for PI3K β).
 - **Western Blot Analysis:** Lyse cells and analyze proteins by Western blotting, using antibodies against phosphorylated Akt (Ser473) and total Akt to calculate the ratio of pAkt/Akt and determine the effective concentration for 50% inhibition (EC_{50}).

Biological Context and Therapeutic Rationale

To understand why **Acalisib**'s selectivity is important, it's helpful to see where its primary target, PI3K δ , fits into the broader cellular signaling network. The following diagram illustrates the key pathways:



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As the diagram shows:

- **PI3K δ 's Role:** PI3K δ is a key signaling molecule downstream of the B-Cell Receptor (BCR) and is critical for the growth, survival, and metabolism of leukocytes. It is frequently dysregulated in B-cell malignancies [4] [5].

- **Rationale for Selectivity:** The high selectivity of **Acalisib** is therapeutically advantageous because it allows for targeted inhibition of the oncogenic PI3K pathway in malignant B-cells while minimizing off-target effects on other essential cellular processes.
- **Therapeutic Connection:** It's worth noting that the first FDA-approved PI3K δ inhibitor, Idelalisib, validates this target for treating hematologic cancers like chronic lymphocytic leukemia (CLL) [5] [6]. **Acalisib** represents a continued effort in this drug class.

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